molecular formula C11H12 B8629696 1,2-Dimethyl-1H-indene CAS No. 53204-57-2

1,2-Dimethyl-1H-indene

Cat. No. B8629696
CAS RN: 53204-57-2
M. Wt: 144.21 g/mol
InChI Key: ANSIWEGOCFWRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-1H-indene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dimethyl-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53204-57-2

Product Name

1,2-Dimethyl-1H-indene

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1,2-dimethyl-1H-indene

InChI

InChI=1S/C11H12/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-7,9H,1-2H3

InChI Key

ANSIWEGOCFWRSC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=CC=CC=C12)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml four-necked flask equipped with a reflux tube, a thermometer and a dropping funnel was thoroughly purged with nitrogen and dried. To the flask, methylmagnesium bromide (3.0 mol/l ether solution) (16.9 ml, 50.7 mmol) and dehydrated ether (50 ml) were introduced. To the flask, a solution of 2-methyl-1-indanon (3.70 g, 25.3 mmol) in dehydrate ether (20 ml) was dropwise added at room temperature with stirring. Then, the reaction mixture was stirred for 2 hours and poured into cold water. The resultant mixture was introduced into a separatory funnel to separate an organic phase. The aqueous phase was extracted by ether (100 ml×3) and a combined organic phase was washed with a saturated aqueous solution of ammonium chloride, water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off to obtain 1,2-dimethyl-1-hydroxy-indene. The compound thus obtained was dissolved in toluene (30 ml) and, thereto, 0.1 g of p-toluenesulphonic acid was added. The reaction mixture was refluxed for 3 hours to remove water. The organic phase thus obtained was introduced into a separatory funnel and washed with a saturated aqueous solution of ammonium chloride, water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. After removing a solvent, it was purified by column chromatography (developer; hexane) to obtain 2.70 g (GC 94%) of a pale yellow solution (yield: 74%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

To a stirred solution of 15.02 g (103 mmoles) of (+/-)-2-methyl-1-indanone in 200 mL of anhydrous diethyl ether at -78° C. under an argon atmosphere was injected 50 mL of a 3.0 M methylMgl solution in ether (150 mmoles MeMgl). The reaction was allowed to slowly warm to room temperature over three hours and then it was heated at 35° C. for 1 hour. The reaction was poured into 1L of water, and concentrated HCl was slowly added until a pH of 1 was achieved. The mixture was transferred to a separatory funnel and shaken vigorously. The layers were separated, and the aqueous layer was extracted with ether. The combined organic layers were washed with water (1×500 mL), with aqueous NaHCO3 (1×500 mL), and with saturated aqueous NaCl (1×500 mL). The organic layer was dried over anhydrous MgSO4 and filtered. GC showed that some alcohol was still present so the mixture was stirred with approximately 100 ml of 10 weight percent aqueous HCl for 1 hour. The mixture was transferred to a separatory funnel, and the layers were separated. The organic phase was washed with water (1×200 mL), with aqueous NaHCO3 (1×300 mL), and with saturated aqueous NaCl (1×250 mL). Drying over MgSO4 followed by filtration and solvent removal yielded 14.7 g (99 percent) of 1,2-Dimethylindene.
Quantity
15.02 g
Type
reactant
Reaction Step One
[Compound]
Name
methylMgl solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mmol
Type
reactant
Reaction Step Five
Yield
99%

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